molecular formula C6H10O2 B13971621 1,5-Hexadiene-2,5-diol CAS No. 89071-86-3

1,5-Hexadiene-2,5-diol

Cat. No.: B13971621
CAS No.: 89071-86-3
M. Wt: 114.14 g/mol
InChI Key: RZXDTJIXPSCHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Hexadiene-2,5-diol is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-2,5-diol can be synthesized through several methods. One common laboratory-scale preparation involves the pinacolic reduction of acrolein. This method uses a reducing agent to convert acrolein into this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques

Chemical Reactions Analysis

Types of Reactions: 1,5-Hexadiene-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds in the hexadiene backbone can be reduced to form saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of hexadiene-2,5-dione.

    Reduction: Formation of hexane-2,5-diol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

1,5-Hexadiene-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Hexadiene-2,5-diol exerts its effects depends on the specific reaction or applicationFor example, in catalytic hydrogenation, the double bonds are reduced, leading to the formation of saturated compounds .

Comparison with Similar Compounds

Uniqueness: 1,5-Hexadiene-2,5-diol is unique due to the presence of both double bonds and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

CAS No.

89071-86-3

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hexa-1,5-diene-2,5-diol

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2

InChI Key

RZXDTJIXPSCHCI-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.